2-(4-ethynyl-2-methoxyphenoxy)acetic acid
Description
2-(4-Ethynyl-2-methoxyphenoxy)acetic acid is a substituted phenylacetic acid derivative characterized by a phenoxy ring functionalized with a methoxy group at position 2 and an ethynyl group at position 2. The acetic acid moiety is linked to the oxygen atom of the phenoxy group, forming a versatile scaffold for chemical and pharmacological applications.
Properties
CAS No. |
29171-46-8 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-(4-ethynyl-2-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C11H10O4/c1-3-8-4-5-9(10(6-8)14-2)15-7-11(12)13/h1,4-6H,7H2,2H3,(H,12,13) |
InChI Key |
MNPJRTBMWVUADN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)OCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethynyl-2-methoxyphenoxy)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethynyl-2-methoxyphenol and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-ethynyl-2-methoxyphenol is reacted with chloroacetic acid under reflux conditions in an appropriate solvent like ethanol or water. The reaction mixture is then neutralized and the product is extracted and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethynyl-2-methoxyphenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(4-ethynyl-2-methoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethynyl-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding. The methoxy group may also influence the compound’s pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-ethynyl-2-methoxyphenoxy)acetic acid with key analogs based on substituent effects, synthesis routes, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Substituted Phenylacetic Acids
Substituent Effects on Reactivity and Properties
- Ethynyl vs. Bromo/Methoxy Groups : The ethynyl group in the target compound introduces sp-hybridized carbon atoms, enhancing reactivity for click chemistry or cross-coupling reactions compared to brominated analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid, which undergo regioselective substitution (e.g., Suzuki couplings) .
- Hydrogen Bonding : Analogs such as 2-(3-bromo-4-methoxyphenyl)acetic acid form centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(8) motif), a feature likely shared by the target compound due to the acetic acid moiety .
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